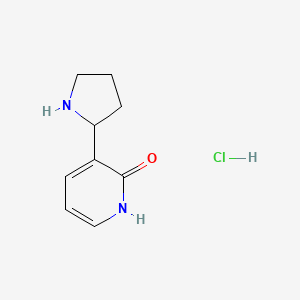

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride

Description

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride is a heterocyclic compound featuring a pyridin-2-one core fused with a pyrrolidine ring and stabilized as a hydrochloride salt. The pyridinone ring (a six-membered aromatic ring with a ketone group) and the pyrrolidine moiety (a five-membered secondary amine) contribute to its unique physicochemical properties, such as hydrogen-bonding capacity, basicity, and solubility in polar solvents.

Potential applications of this compound may include pharmaceutical development, given the prevalence of pyrrolidine and pyridinone motifs in bioactive molecules (e.g., donepezil hydrochloride, a cholinesterase inhibitor referenced in ) .

Properties

IUPAC Name |

3-pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c12-9-7(3-1-6-11-9)8-4-2-5-10-8;/h1,3,6,8,10H,2,4-5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQQJEMMCZEQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CNC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418694-94-5 | |

| Record name | 3-(pyrrolidin-2-yl)pyridin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine-2-one under specific conditions. One common method includes the amination and cyclization of functionalized acyclic substrates, followed by oxidation of pyrrolidine derivatives . Another approach involves the ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to control the selectivity and efficiency of the reaction .

Chemical Reactions Analysis

Hydrolysis of the Lactam Ring

The pyridin-2-one moiety is a cyclic amide (lactam), which can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amide derivative. For example, pyrrolidin-2-ones (similar lactams) undergo hydrolysis to generate carboxylic acids, as observed in cascade reactions involving decarboxylation and oxidation steps .

Reaction Scheme :

Conditions : Acidic or basic aqueous media.

Alkylation/Acylation of the Pyrrolidin-2-yl Group

The secondary amine in the pyrrolidin-2-yl substituent can react with alkylating or acylating agents. Analogous pyrrolidine derivatives undergo nucleophilic substitution with alkyl halides or acyl halides, as seen in heterocyclic chemistry.

Reaction Scheme :

Reagents : Alkyl halides (R-X), acyl chlorides, or bases like Et₃N.

Conditions : Polar aprotic solvents (e.g., DMF, THF) at room temperature.

Oxidation/Reduction of the Pyrrolidine Ring

The pyrrolidine ring may undergo oxidation (e.g., to pyrrole derivatives) or reduction (e.g., to tetrahydropyrrole). Oxidative transformations are common in pyrrolidine derivatives, as seen in cascade reactions involving dehydrogenation and aromatization .

Reaction Scheme :

Reagents : Oxidants like KMnO₄, CrO₃, or peracids.

Conditions : Aqueous acidic or neutral media, elevated temperatures.

Cross-Coupling Reactions

The pyridin-2-one core may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). While not explicitly demonstrated in the target compound, pyridine derivatives are known to engage in such reactions .

Reaction Scheme :

Reagents : Palladium catalysts, aryl boronic acids.

Conditions : Aqueous/organic solvent mixtures, heat.

Ring Cleavage Reactions

The pyrrolidine or pyridin-2-one rings may undergo cleavage under harsh conditions (e.g., strong acids/bases). For example, pyrrolidine derivatives can undergo ring-opening reactions to form open-chain amines .

Reaction Scheme :

Conditions : Concentrated acids (e.g., HCl), high temperatures.

Research Findings and Trends

-

Synthetic Flexibility : The compound’s dual reactive sites (lactam and pyrrolidine) allow for selective functionalization, as seen in cascade reactions of pyrrolidin-2-ones .

-

Mechanistic Insights : Oxidative ring contraction and decarboxylation pathways, observed in analogous systems, suggest potential for controlled degradation .

-

Biological Relevance : Pyridin-2-one derivatives are explored as kinase inhibitors and CNS-targeting agents, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

3-Pyrrolidin-2-yl-1H-pyridin-2-one; hydrochloride serves as a crucial scaffold in the design of potential therapeutic agents. Its structural features allow for modifications that enhance biological activity against various diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, closely related to 3-Pyrrolidin-2-yl-1H-pyridin-2-one, exhibit significant anti-proliferative effects against several cancer cell lines. For instance, compounds containing this scaffold have shown effectiveness as fibroblast growth factor receptor (FGFR) inhibitors, which are pivotal in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Target | Activity Level |

|---|---|---|

| 1H-pyrrolo[2,3-b]pyridine | FGFR | Potent anti-proliferative |

| 4h | 4T1 cells | Concentration-dependent |

Neurological Applications

The compound has been explored for its anticonvulsant properties. Pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, potentially providing therapeutic benefits for seizure disorders .

Enzyme Inhibition

3-Pyrrolidin-2-yl-1H-pyridin-2-one; hydrochloride has been identified as an inhibitor of glucosylceramide synthase (GCS). GCS plays a critical role in sphingolipid metabolism, and its inhibition is being studied for the treatment of conditions such as Gaucher disease and other lysosomal storage disorders .

Table 2: Enzyme Inhibition Potential

| Enzyme | Compound | Inhibition Type |

|---|---|---|

| Glucosylceramide Synthase | N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine derivative | Competitive |

Anti-inflammatory Effects

Research indicates that pyrrolidine derivatives can exhibit anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, where these compounds may modulate inflammatory pathways effectively .

Pharmacological Studies

Various pharmacological studies have highlighted the broad spectrum of biological activities associated with pyrrolidine derivatives:

Antimicrobial Activity

Some studies suggest that these compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Cardiovascular Applications

The modulation of sphingolipid metabolism through GCS inhibition also implies potential cardiovascular benefits, particularly in conditions like hypertension and heart disease .

Case Studies and Research Findings

Several case studies illustrate the applications of 3-Pyrrolidin-2-yl-1H-pyridin-2-one; hydrochloride:

Case Study 1: FGFR Inhibition

A study by Jin et al. (2021) synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their activity against FGFRs. The results indicated that specific modifications to the pyrrolidine structure significantly enhanced their inhibitory potency against cancer cell lines, suggesting a promising direction for drug development .

Case Study 2: GCS Inhibition

Research focusing on N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine derivatives showed effective inhibition of GCS, leading to altered sphingolipid profiles in treated cells. This study suggests therapeutic implications for metabolic disorders linked to sphingolipid dysregulation .

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, leading to the modulation of biological processes. The stereochemistry and spatial orientation of substituents play a crucial role in its binding affinity and biological activity .

Comparison with Similar Compounds

Pyridin-2-one Derivatives

Key Analogues :

- 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73) (): Structural Differences: Substituted with biphenyl and phenylamino groups at positions 3 and 5 of the pyridinone ring. Synthesis: Prepared via a palladium-catalyzed coupling reaction, similar to methods that might apply to the target compound . Properties: Higher molecular weight (MW ≈ 350–400 g/mol) due to bulky substituents, likely reducing aqueous solubility compared to the simpler target compound.

Pyrrolidine-Containing Hydrochlorides

Key Analogues :

- (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride (): Structural Differences: Replaces pyridinone with a phenol ring. Properties: MW = 199.68 g/mol; phenolic -OH group increases acidity (pKa ~10) compared to the target compound’s ketone (pKa ~17–20) .

- 3-(prop-2-en-1-yl)pyrrolidine hydrochloride (): Structural Differences: Allyl substituent on pyrrolidine.

| Compound | Aromatic System | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Pyridin-2-one | Ketone, pyrrolidine, HCl | ~200 | Basic, polar |

| (R)-3-(Pyrrolidin-2-yl)phenol HCl | Phenol | Phenol, pyrrolidine, HCl | 199.68 | Acidic, hydrogen-bonding |

| 3-(prop-2-en-1-yl)pyrrolidine HCl | None (aliphatic) | Allyl, pyrrolidine, HCl | 272.17 | Reactive, less stable |

Pharmaceutical Hydrochlorides with Heterocyclic Cores

Key Analogues :

- Donepezil Hydrochloride (): Structural Differences: Benzylpiperidine and indanone moieties. Pharmacology: Acetylcholinesterase inhibitor; MW = 415.96 g/mol. Bulkier structure may limit blood-brain barrier penetration compared to the target compound .

| Compound | Core Structure | Pharmacological Role | Molecular Weight (g/mol) | Key Challenges |

|---|---|---|---|---|

| Target Compound | Pyridin-2-one | Unknown (potential CNS) | ~200 | Optimizing bioavailability |

| Donepezil HCl | Indanone | Cholinesterase inhibitor | 415.96 | High MW, low solubility |

| BAY 61-3606 HCl Hydrate | Imidazopyrimidine | Kinase inhibitor | 390.40 | Metabolic instability |

Research Findings and Implications

- Synthetic Flexibility: The target compound’s pyridinone-pyrrolidine scaffold allows for diverse substitutions, as demonstrated in , enabling tailored physicochemical and biological properties .

- Solubility vs. Bioactivity : Simpler analogues (e.g., target compound) may exhibit better aqueous solubility than bulkier derivatives (e.g., Compound 73), but this could come at the cost of reduced target affinity .

- Salt Form Optimization : Hydrochloride salts improve crystallinity and stability, as seen in pharmaceutical analogues like donepezil and memantine hydrochlorides .

Biological Activity

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride is a compound that has garnered significant attention in scientific research due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.74 g/mol. The compound features a pyridine ring fused with a pyrrolidine moiety, which contributes to its unique reactivity and biological activity.

| Component | Description |

|---|---|

| Pyridine Ring | A six-membered aromatic ring that enhances stability and reactivity. |

| Pyrrolidine Moiety | A five-membered ring that contributes to the compound's biological interactions. |

| Hydrochloride Salt | Enhances solubility in aqueous environments, facilitating biological assays. |

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It modulates various biological processes by binding to target proteins, which can lead to inhibition or activation of signaling pathways relevant to disease states such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, comparable to established antibiotics .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Highly Active |

| Escherichia coli | 0.025 | Active |

In disk diffusion assays, the compound produced notable inhibition zones, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has shown the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others at low concentrations.

Study Findings:

- Cell Viability Assays: The compound demonstrated an IC50 value indicating significant cytotoxicity against cancer cells.

- Mechanisms: It appears to induce apoptosis and cause cell cycle arrest in treated cells, suggesting a dual mechanism of action that could be beneficial in cancer therapy .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Significant Inhibition |

| HeLa (Cervical) | 20 | Moderate Inhibition |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Activity: A comprehensive evaluation of pyrrolidine derivatives noted that modifications in the structure significantly influenced antimicrobial potency. The presence of halogen substituents enhanced the activity against resistant strains .

- Anticancer Research: A study investigating multiple pyridine derivatives revealed that those with structural similarities to this compound exhibited promising results in inhibiting tumor growth across different cancer types .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 3-Pyrrolidin-2-yl-1H-pyridin-2-one hydrochloride?

Answer:

The synthesis of pyrrolidine-pyridinone derivatives typically involves cyclization and salt formation steps. For example, a related compound, (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride, was synthesized via a hydrochloric acid-mediated salt formation at 50°C, yielding 52.7% after filtration and drying . Key considerations include:

- Temperature control : Heating to 50°C ensures solubility and crystallization.

- Acid stoichiometry : Use of 1.0 M HCl in a 1:3.5 molar ratio to the free base.

- Purification : Cold mother liquor rinsing and extended drying (39 hours) under suction to achieve crystalline purity.

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:

Analytical validation requires a multi-technique approach:

- XRPD (X-ray Powder Diffraction) : Compare experimental patterns (e.g., peak positions at 2θ = 12.5°, 15.8°, 18.3°) to reference data to confirm crystallinity .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% as per industry standards).

- Mass Spectrometry : Confirm molecular weight (e.g., 469.34 g/mol for a related hydrochloride salt) .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, XRPD) between batches?

Answer:

Contradictions in spectroscopic data often arise from polymorphic variations or residual solvents. Methodological steps include:

- Polymorph Screening : Conduct solvent-mediated recrystallization (e.g., using water, ethanol, or acetonitrile) to isolate stable forms .

- Dynamic Vapor Sorption (DVS) : Test hygroscopicity to rule out hydrate formation.

- Solid-State NMR : Differentiate between amorphous and crystalline impurities .

- Batch Comparison : Cross-reference XRPD peaks (e.g., intensity ratios at 2θ = 15.8° vs. 18.3°) to identify lattice inconsistencies .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological studies?

Answer:

SAR studies require systematic modification of substituents and pharmacophore mapping:

- Substituent Effects : Replace the pyrrolidine ring with piperidine or morpholine analogs to assess steric/electronic impacts on receptor binding .

- Isosteric Replacement : Substitute the pyridin-2-one moiety with pyrimidinone or quinazolinone groups to evaluate metabolic stability.

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to correlate structural changes with bioavailability .

Basic: What are the recommended handling and storage protocols to ensure compound stability?

Answer:

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact; rinse immediately with water for 15 minutes if exposed .

- Stability Monitoring : Perform periodic HPLC checks to detect degradation (e.g., free base formation or hydrochloride dissociation) .

Advanced: How can researchers address low yields during hydrochloride salt formation?

Answer:

Low yields often stem from incomplete protonation or premature crystallization. Mitigation strategies include:

- pH Optimization : Adjust reaction pH to 1–2 using incremental HCl addition to ensure complete protonation without oversaturation .

- Anti-Solvent Addition : Introduce ethanol or acetone dropwise to control nucleation and crystal growth.

- Temperature Gradients : Cool the reaction mixture from 50°C to 0°C gradually to enhance crystal purity .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify nucleophilic/electrophilic sites on the pyrrolidine-pyridinone core .

- Molecular Dynamics (MD) Simulations : Predict binding conformations in enzyme active sites (e.g., kinases or GPCRs) using AMBER or GROMACS .

- Docking Studies : Employ AutoDock Vina to screen against target protein libraries (e.g., PDB entries) for potential off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.